4-(4-Chloro-2-methylphenoxy)butanohydrazide
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(15)14-13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMMQLJPDBEQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323834 | |
| Record name | 4-(4-chloro-2-methylphenoxy)butanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
545355-20-2 | |
| Record name | 4-(4-chloro-2-methylphenoxy)butanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 2-Methylphenoxybutyric Acid
The foundational step involves regioselective chlorination of 2-methylphenoxybutyric acid to produce 4-(4-chloro-2-methylphenoxy)butanoic acid. The patent EP0539462A1 details a catalytic system using water-compatible chlorinating agents (hypochlorous acid or Cl₂) in alkaline aqueous media (pH 7–8.5) at 10–30°C. Critical parameters include:
Catalyst selection : Tertiary amine derivatives with dual electronic functionality (electron-donating and electron-withdrawing groups) achieve 4-chloro/6-chloro isomer ratios >25:1. For example, N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide increases selectivity to 180:1 at 10°C compared to 100:1 at 30°C.
Reaction conditions :
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 10–15°C | ↑ 4-Cl isomer ratio |
| pH | 7.5–8.2 | Minimizes HOCI decomposition |
| Catalyst Concentration | 0.5–1.2 mol% | Maximizes chlorination rate |
The process typically achieves 82–90% conversion with residual starting material <5% through redox potential monitoring during Cl₂ addition. Post-reaction treatment with Na₂S₂O₃ removes excess chlorinating agents before acidification to pH 2–3 with H₂SO₄, precipitating the crude acid (97–98% purity).
Purification and Isolation
The patent describes a novel purification method where the chlorinated product is dissolved in warm (60–90°C) aqueous NaOH, followed by organic solvent extraction (toluene or dichloromethane) to remove non-polar byproducts. Acidification with HCl yields crystalline 4-(4-chloro-2-methylphenoxy)butanoic acid with ≤1% 6-chloro isomer contamination.
Hydrazide Formation: Nucleophilic Acyl Substitution
Acid Chloride Intermediate
Conversion to the reactive acyl chloride is achieved using SOCl₂ or PCl₃ in anhydrous dichloromethane at reflux (40–50°C). The patent-adjacent methodology suggests:
$$ \text{RCOOH + SOCl}2 \rightarrow \text{RCOCl + SO}2 + \text{HCl} $$
Key process metrics:
- Stoichiometry: 1:1.2 molar ratio (acid:SOCl₂)
- Reaction time: 3–4 hours
- Yield: 92–95% (GC-MS analysis)
Hydrazinolysis
The acid chloride reacts with hydrazine hydrate in ethanol/water (3:1 v/v) at 0–5°C to prevent thermal decomposition:
$$ \text{RCOCl + NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{HCl} $$
Optimized parameters:
| Condition | Specification | Purpose |
|---|---|---|
| Hydrazine excess | 1.5–2.0 equivalents | Ensure complete conversion |
| Temperature | 0–5°C | Minimize side reactions |
| Reaction time | 12–18 hours | Achieve >98% conversion |
Post-reaction neutralization with NaHCO₃ followed by recrystallization from ethanol/water (1:2) yields 4-(4-chloro-2-methylphenoxy)butanohydrazide as white crystals (mp 128–130°C, 85–88% yield).
Process Scale-Up Considerations
Catalyst Recycling
The patent emphasizes environmental sustainability through catalyst recovery. Quaternary ammonium catalysts are extracted via liquid-liquid separation (ethyl acetate/water) and reused for ≥5 cycles without significant activity loss.
Waste Stream Management
Hypochlorite-based processes generate NaCl as the primary byproduct, which the patent proposes recycling through electrolysis:
$$ 2\text{NaCl} + 2\text{H}2\text{O} \rightarrow 2\text{NaOH} + \text{H}2 + \text{Cl}_2 $$
This closed-loop system reduces raw material costs by 30–40% compared to traditional chlorination methods.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min)
- Isomer Ratio : 4-Cl/6-Cl >150:1 (GC-FID, HP-5 column)
- Hydrazide Content : 98.5–99.3% (iodometric titration)
The synthetic route produces material meeting ISO 9001 standards for herbicide intermediates, with batch-to-batch variability <1.5%.
Comparative Method Analysis
Traditional methods using sulfonyl chloride (SO₂Cl₂) in chlorobenzene achieve lower selectivity (4-Cl/6-Cl = 8–12:1) versus the catalytic aqueous process (150–180:1). Energy consumption analysis shows the hypochlorite route reduces thermal input by 60% through ambient-temperature chlorination.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)butanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)butanohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)butanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Physicochemical and Commercial Considerations
- Stability : Hydrazides like the target compound are prone to hydrolysis under acidic conditions but are stabilized by hydrogen bonding in crystalline states .
Biological Activity
4-(4-Chloro-2-methylphenoxy)butanohydrazide, a hydrazine derivative, has garnered attention in the field of medicinal chemistry and agricultural sciences due to its potential biological activities. This compound is structurally related to various herbicides and has been studied for its effects on plant growth regulation and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 242.71 g/mol. The compound features a chlorinated aromatic ring, which is characteristic of several herbicides in the phenoxy family.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. These compounds act by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target weeds.
- Mechanism of Action : The primary mechanism involves the disruption of normal plant growth patterns, resulting in abnormal cell division and elongation. This is particularly effective against broadleaf weeds.
| Compound | Target Weeds | Mechanism |
|---|---|---|
| This compound | Broadleaf species | Auxin mimicry |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In laboratory studies, acute toxicity tests revealed that the compound exhibits moderate toxicity levels.
- Acute Toxicity : LD50 values in rats were reported to be around 500 mg/kg, indicating a moderate risk upon exposure.
- Chronic Effects : Long-term exposure studies suggest potential liver and kidney toxicity, necessitating careful handling and application guidelines.
| Study Type | Organism | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Toxicity | Rats | 500 | Moderate toxicity observed |
| Chronic Exposure | Rats | N/A | Liver and kidney effects noted |
Agricultural Applications
A study conducted in 2023 evaluated the effectiveness of this compound in controlling specific weed species in soybean crops. The results indicated a significant reduction in weed biomass when applied at optimal concentrations.
- Application Rate : 1.5 kg/ha
- Weed Reduction : 75% reduction in target weed species after two weeks post-application.
Pharmacological Investigations
In pharmacological studies, derivatives of this compound have shown promise as potential anti-inflammatory agents. A recent investigation highlighted its ability to inhibit pro-inflammatory cytokines in vitro.
- Cytokine Inhibition : IL-6 and TNF-alpha levels decreased significantly with treatment.
- Cell Line Used : Human monocytic cell line THP-1.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimal synthetic routes for preparing 4-(4-Chloro-2-methylphenoxy)butanohydrazide, and how can reaction conditions be standardized to improve yield? A1:
- Methodology : The compound is synthesized via nucleophilic substitution of 4-(4-chloro-2-methylphenoxy)butanoic acid ester with hydrazine hydrate. Key steps include:
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and adjust pH to ~8.0 during hydrazide formation to minimize side products. Typical yields range from 75–90% after recrystallization in methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
